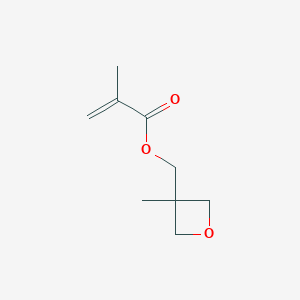
2-Chloro-5-fluorobenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and chlorine and fluorine atoms are substituted at the 2 and 5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the diazotization of 2-chloro-5-fluoroaniline followed by reduction. The process begins with the nitration of 2-chloro-5-fluorobenzene to form 2-chloro-5-fluoronitrobenzene. This intermediate is then reduced to 2-chloro-5-fluoroaniline, which undergoes diazotization and subsequent reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance yield and safety. The use of tubular reactors for diazotization reactions helps minimize side reactions and improve the stability of the diazonium salt intermediates .
化学反应分析
Types of Reactions
2-Chloro-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating amino groups, the compound is reactive towards electrophiles, leading to substitution reactions at the ortho and para positions relative to the amino groups.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups yields nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .
科学研究应用
2-Chloro-5-fluorobenzene-1,3-diamine has several applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-5-fluorobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the halogen atoms may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-fluorobenzene-1,2-diamine
- 3-Chloro-5-fluorobenzene-1,2-diamine
- 2-Chloro-4-fluorobenzene-1,3-diamine
Uniqueness
2-Chloro-5-fluorobenzene-1,3-diamine is unique due to the specific positioning of the chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers .
属性
分子式 |
C6H6ClFN2 |
|---|---|
分子量 |
160.58 g/mol |
IUPAC 名称 |
2-chloro-5-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6ClFN2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,9-10H2 |
InChI 键 |
PWWXYKVIPYMDPX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1N)Cl)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



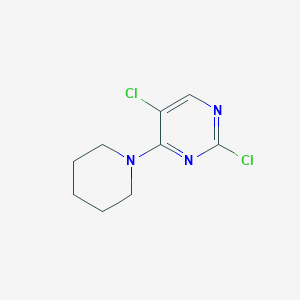
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
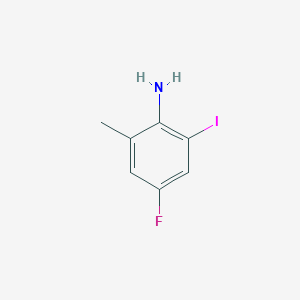

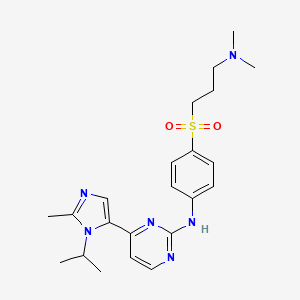
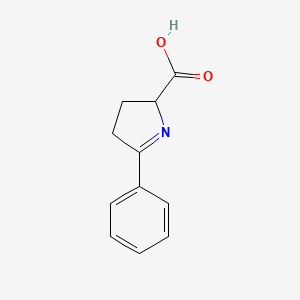
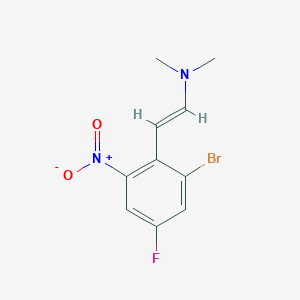

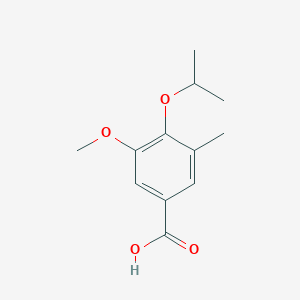
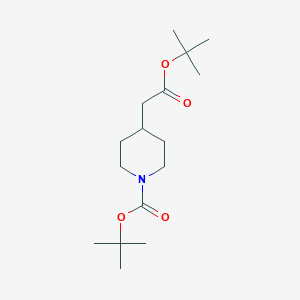
![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
